REACTION_CXSMILES
|
[CH3:1][CH:2]([OH:6])[CH2:3][CH2:4][CH3:5]>C(OC(=O)CCC)(=O)CCC>[C:2]([O:6][CH:2]([CH3:1])[CH2:3][CH2:4][CH3:5])(=[O:6])[CH2:3][CH2:4][CH3:5]
|
Name
|
|
Quantity
|
176 g
|
Type
|
reactant
|
Smiles
|
CC(CCC)O
|
Name
|
|
Quantity
|
400 mL
|
Type
|
solvent
|
Smiles
|
C(CCC)(=O)OC(CCC)=O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The mixture was heated to 160° for 4 hours
|
Duration
|
4 h
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was then cooled
|
Type
|
WASH
|
Details
|
washed with hot water
|
Type
|
WASH
|
Details
|
washed with aqueous sodium carbonate
|
Type
|
CUSTOM
|
Details
|
to remove butyric anhydride
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
DISTILLATION
|
Details
|
Fractional distillation of the crude residue under vacuum
|
Name
|
|
Type
|
product
|
Smiles
|
C(CCC)(=O)OC(CCC)C
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 57% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |